molecular formula C10H16N4O4 B12679996 1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate CAS No. 58713-24-9

1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate

Cat. No.: B12679996
CAS No.: 58713-24-9
M. Wt: 256.26 g/mol
InChI Key: YQDZXFXPCUGZCE-BTJKTKAUSA-N
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Description

1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate is a heterocyclic organic compound with a cage-like structure. It is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate can be synthesized through the reaction of formaldehyde and ammonia under controlled conditions. The reaction typically involves heating the reactants in an aqueous solution, followed by crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yield and purity. This includes precise control of temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate involves its interaction with molecular targets such as enzymes and receptors. It can form stable complexes with metal ions, which can inhibit or activate certain biochemical pathways. The compound’s cage-like structure allows it to encapsulate small molecules, making it useful in drug delivery and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane maleate is unique due to its specific maleate salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in applications requiring high stability and solubility .

Properties

CAS No.

58713-24-9

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C6H12N4.C4H4O4/c1-7-2-9-4-8(1)5-10(3-7)6-9;5-3(6)1-2-4(7)8/h1-6H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

YQDZXFXPCUGZCE-BTJKTKAUSA-N

Isomeric SMILES

C1N2CN3CN1CN(C2)C3.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1N2CN3CN1CN(C2)C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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